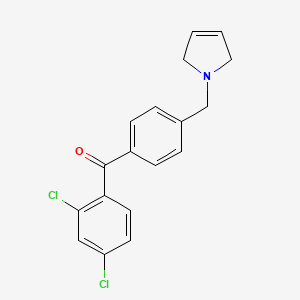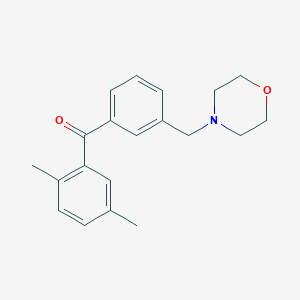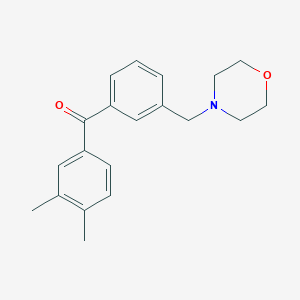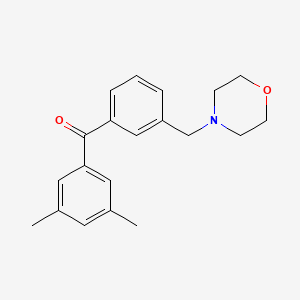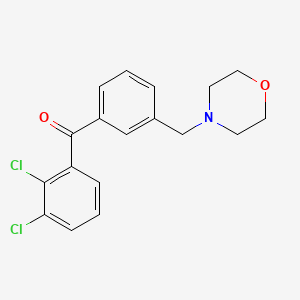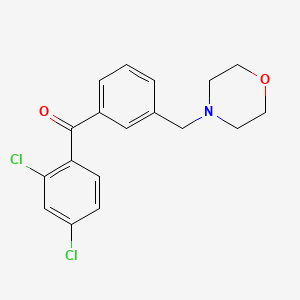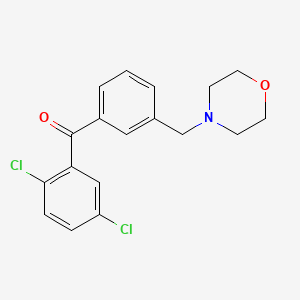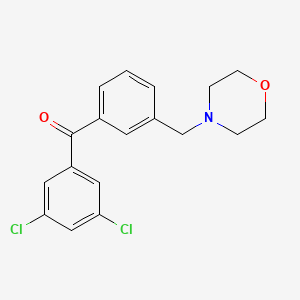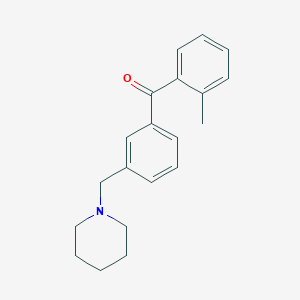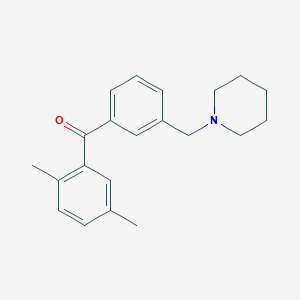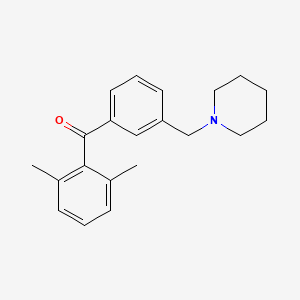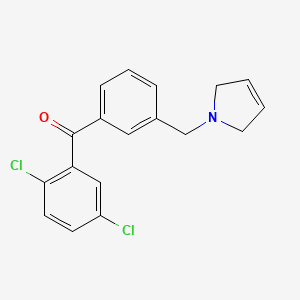
(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a chemical compound with the molecular formula C18H15Cl2NO. It has a molecular weight of 332.2 g/mol1. The compound is also known by other names such as 2,5-dichloro-3'- (3-pyrrolinomethyl) benzophenone and (2,5-dichlorophenyl)- [3- (2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, pyrazoles, which are similar compounds, are considered privileged scaffolds in medicinal chemistry2. Traditional procedures are often used in the synthesis of pyrazoles2.Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes two dichlorophenyl groups, a dihydropyrrol group, and a methanone group1. The InChI string of the compound isInChI=1S/C18H15Cl2NO/c19-15-6-7-17 (20)16 (11-15)18 (22)14-5-3-4-13 (10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H21.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, pyrazoles, which are structurally similar, are known to exhibit a broad spectrum of biological activities2.Physical And Chemical Properties Analysis
The compound has a molecular weight of332.2 g/mol1. It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity1. The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors1. The compound has 4 rotatable bonds1. The exact mass and the monoisotopic mass of the compound are 331.0530695 g/mol1. The topological polar surface area of the compound is 20.3 Ų1. The compound has 22 heavy atoms1.Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the synthesis of N-phenylpyrazolyl aryl methanones derivatives, showcasing the structural properties of these compounds, including (2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. This research highlighted the significance of these compounds in biological applications due to their herbicidal and insecticidal activities (Wang et al., 2015).
Biological Evaluation and Antibacterial Activities
- Another study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, including the compound . These compounds were evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities, indicating their potential as therapeutic agents (Ravula et al., 2016).
Molecular Docking and Antimicrobial Activity
- Research on the molecular structure, spectroscopic analysis, and molecular docking of certain pyrazoline derivatives, including (2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, revealed insights into their antimicrobial potential. This study provided a comprehensive understanding of the molecular interactions and potential applications in antimicrobial treatments (Sivakumar et al., 2021).
Chemical Synthesis Techniques
- A paper discussed the reduction of 2- and 3-Acylpyrroles, offering a new synthesis approach for the pyrrolo[1,2-b]cinnolin-10-one ring system from 1-(4-Methylphenyl)sulfonyl-1H-pyrrole, which includes the compound of interest. This study contributed to the understanding of synthetic methodologies for related compounds (Kimbaris & Varvounis, 2000).
Catalysis and Synthetic Procedures
- Research on the one-pot synthesis of pyrrole derivatives, including the mentioned compound, explored efficient synthetic procedures using various catalysts. This study emphasized the economical and efficient synthesis of these compounds, which can be valuable in pharmaceutical and chemical industries (Kaur & Kumar, 2018).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound. It’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions of research involving this compound are not explicitly mentioned in the available resources. However, compounds with similar structures, such as pyrazoles, are gaining more attention in the field of medicinal chemistry due to their diverse biological activities2.
Please note that this information is based on the available resources and may not be exhaustive. For a more comprehensive understanding, further research and studies are needed.
properties
IUPAC Name |
(2,5-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBVPXZYNBFQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643504 |
Source


|
| Record name | (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-52-5 |
Source


|
| Record name | Methanone, (2,5-dichlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)
